7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
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Overview
Description
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5ClN2O3 and a molecular weight of 224.6 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring, followed by chlorination and oxidation steps to introduce the chloro and oxo groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoxalines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Hydroxyquinoxalines.
Substitution: Quinoxaline derivatives with different substituents replacing the chloro group.
Scientific Research Applications
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
7-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity and applications.
Uniqueness
7-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is unique due to the presence of the chloro group, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated counterparts .
Properties
CAS No. |
4017-34-9 |
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Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.60 g/mol |
IUPAC Name |
7-chloro-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-5-6(3-4)11-7(9(14)15)8(13)12-5/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
MBMPVNKCWNUXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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